4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine

Oral Bioavailability ADME Pharmacokinetics

This heterocyclic compound integrates a 2-methylimidazole-substituted pyrimidine core with a thiomorpholine ring, creating a kinase inhibitor scaffold with a uniquely favorable pharmacokinetic fingerprint. Rodent studies demonstrate ~65% oral bioavailability, outperforming many unoptimized imidazolyl-pyrimidine leads. The thiomorpholine sulfur dictates a distinct S-oxidation clearance pathway in human liver microsomes, making it an essential reference standard for DMPK teams comparing sulfur-containing heterocycles against morpholine analogs. Confirmed antiproliferative activity and caspase-dependent apoptosis induction in cancer cell lines support its use in target deconvolution and phenotypic screening. Patented crystalline forms offer enhanced solubility and stability for pre-formulation studies.

Molecular Formula C12H15N5S
Molecular Weight 261.35 g/mol
CAS No. 2549041-83-8
Cat. No. B6441667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine
CAS2549041-83-8
Molecular FormulaC12H15N5S
Molecular Weight261.35 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=NC=N2)N3CCSCC3
InChIInChI=1S/C12H15N5S/c1-10-13-2-3-17(10)12-8-11(14-9-15-12)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3
InChIKeyWBFAHQSZQOPCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine (CAS 2549041-83-8): Procurement-Relevant Structural and Pharmacological Profile


4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound integrating a pyrimidine core substituted with a 2-methylimidazole moiety and a thiomorpholine group. This distinct arrangement of nitrogen and sulfur heteroatoms underpins its utility as a kinase inhibitor scaffold and chemical probe in oncology research [1]. The compound is characterized by a molecular weight of 261.35 g/mol (C₁₂H₁₅N₅S), a topological polar surface area (TPSA) of 72.1 Ų, and a predicted XLogP3 of 1.6, indicating a balanced lipophilicity profile favorable for cellular permeability and further derivatization [2].

Why Generic Kinase Scaffolds Cannot Replace 4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine in Targeted Research


Generic substitution within the imidazolyl-pyrimidine or thiomorpholine-containing kinase inhibitor space is precluded by the compound's unique metabolic and pharmacological fingerprint. Preliminary ADME data indicates an oral bioavailability of approximately 65% in rodent models [1], significantly outperforming many unoptimized in-class scaffolds. The presence of the thiomorpholine sulfur atom dictates a distinct metabolic pathway—primarily S-oxidation—resulting in a moderate clearance profile in human liver microsomes that is not replicated by oxygen-containing morpholine analogs [1]. Furthermore, structure-activity relationship (SAR) studies confirm that modifications to the 2-methylimidazole moiety or the thiomorpholine ring directly alter antiproliferative potency and selectivity, making the specific substitution pattern critical for target engagement [1].

Quantitative Differentiation Evidence for 4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine


Superior Oral Bioavailability vs. General Kinase Inhibitor Class Baseline

The target compound demonstrates an oral bioavailability of approximately 65% in rodent models, as reported in preliminary ADME studies [1]. This value is substantially higher than the oral bioavailability of many first-generation kinase inhibitors (e.g., imatinib at ~30-40% or gefitinib at ~50%), positioning the compound favorably for oral dosing regimens in preclinical oncology models [1][2].

Oral Bioavailability ADME Pharmacokinetics

Distinct Thiomorpholine-Mediated Metabolic Clearance Compared to Morpholine Analogs

Metabolic stability studies in human liver microsomes indicate that the primary clearance mechanism for the target compound is S-oxidation of the thiomorpholine sulfur atom, resulting in a moderate clearance profile [1]. This stands in contrast to O-dealkylation or glucuronidation pathways commonly observed for morpholine-containing analogs, which can lead to rapid clearance and poor exposure in vivo.

Metabolic Stability Liver Microsomes SAR

Antiproliferative Activity in Cancer Models Validated by 2024 Cancer Research Study

The compound demonstrated significant antiproliferative effects against several cancer cell lines, with reported IC₅₀ values in the low micromolar range. A 2024 Cancer Research study highlighted its ability to induce apoptosis via caspase-dependent pathways [1]. While exact potency values and cell line panels require consultation of the primary 2024 publication for side-by-side comparison, the reported activity places the compound among active kinase inhibitor probes requiring minimal further optimization for cellular efficacy.

Antiproliferative Activity Apoptosis Cancer Models

Novel Crystalline Forms with Enhanced Solubility and Stability According to WO2023/189234

A recent patent application (WO2023/189234) discloses novel crystalline forms of the compound that address common formulation challenges associated with heterocyclic kinase inhibitors [1]. These forms are designed to provide enhanced aqueous solubility and improved solid-state stability, which are critical bottlenecks in the progression of early lead compounds to in vivo proof-of-concept studies.

Polymorphism Solubility Stability

Optimal Scientific and Industrial Use Cases for 4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine


Oral Oncology Lead Optimization Programs Requiring High Bioavailability

With an oral bioavailability of ~65% in rodents [1], the compound is a structurally enabled starting point for medicinal chemistry programs aiming to develop orally administered kinase inhibitors for oncology. Procurement is justified for teams that have previously encountered bioavailability-driven attrition with other imidazolyl-pyrimidine or morpholine-based leads.

Kinase Target Validation and Phenotypic Screening

The confirmed antiproliferative activity in cancer cell lines and the ability to induce caspase-dependent apoptosis [1] make this compound suitable for target deconvolution studies, chemical genetic screens, and phenotypic high-content screening assays where a reliable, active probe is required.

Metabolic Pathway Profiling and DMPK Optimization Studies

The compound's distinct S-oxidation clearance mechanism provides a defined case study for in vitro-in vivo extrapolation (IVIVE) of sulfur-containing heterocycles. It can be procured as a reference standard by DMPK scientists benchmarking the metabolic liabilities of thiomorpholine-containing drug candidates against morpholine analogs.

Solid-State Formulation and Pre-formulation Development

Given the existence of patented crystalline forms with enhanced solubility and stability [1], researchers involved in pre-formulation and solid-state characterization can utilize this compound as a model substrate to study polymorphism-driven improvements in developability for heterocyclic kinase inhibitors.

Quote Request

Request a Quote for 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.